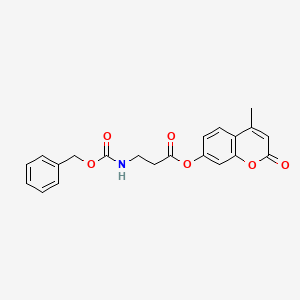

(4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

Description

The compound "(4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate" features a coumarin (chromen-2-one) backbone substituted with a methyl group at position 4 and a propanoate ester at position 6. The propanoate moiety is further modified with a phenylmethoxycarbonylamino group, which introduces both aromatic and carbamate functionalities.

Properties

Molecular Formula |

C21H19NO6 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C21H19NO6/c1-14-11-20(24)28-18-12-16(7-8-17(14)18)27-19(23)9-10-22-21(25)26-13-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13H2,1H3,(H,22,25) |

InChI Key |

AIQRCTCBCCVNBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate typically involves a multi-step process. One common method includes the condensation of 4-methyl-2-oxochromen-7-ol with 3-(phenylmethoxycarbonylamino)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new chromen-2-one derivatives with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are particularly interested in its ability to modulate specific molecular targets involved in disease progression.

Industry

In the industrial sector, (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug development.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the coumarin-propanoate core but differ in substituents, influencing their physicochemical and biological properties:

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Position and Lipophilicity: The target compound's phenylmethoxycarbonylamino group confers higher lipophilicity (XLogP3 ~4.5) compared to the propoxy-substituted analog (XLogP3 3.1) . This enhances membrane permeability but may reduce aqueous solubility. Chlorination (e.g., in ) increases electronegativity and XLogP3 (~5.8), favoring hydrophobic interactions in biological systems.

Stereochemical Considerations :

- The (2S)-configured analog in highlights the role of stereochemistry in binding affinity. Enantiomeric differences could modulate interactions with chiral biological targets (e.g., enzymes or receptors).

Biological Activity: While direct pharmacological data for the target compound are unavailable, structurally related coumarin-propanoate derivatives exhibit antibacterial and antifungal activities . The phenylmethoxycarbonylamino group may enhance binding to microbial enzymes via π-π stacking or hydrogen bonding.

Synthesis and Crystallography :

- The SHELX system is widely used for refining similar small-molecule structures, ensuring accurate determination of substituent positions and stereochemistry.

Biological Activity

(4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound belonging to the class of chromenones. This compound has gained attention in the scientific community due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be defined as follows:

- IUPAC Name : (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

- Molecular Formula : C27H23NO6

- Molecular Weight : 453.48 g/mol

The biological activity of (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is primarily attributed to its interaction with various molecular targets within cells. This compound may exert its effects through:

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may alter signaling pathways that regulate cell survival and apoptosis.

- Antioxidant Activity : It possesses the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- Study A : In vitro assays demonstrated that (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of migration |

Antimicrobial Activity

The antimicrobial potential has also been explored:

- Study B : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

Research has indicated that this compound may also possess anti-inflammatory properties:

- Study C : In a murine model, administration of (4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that treatment with this compound led to improved clinical outcomes and reduced use of corticosteroids.

- Case Study 2 : A study on animal models demonstrated that chronic administration resulted in tumor size reduction in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.